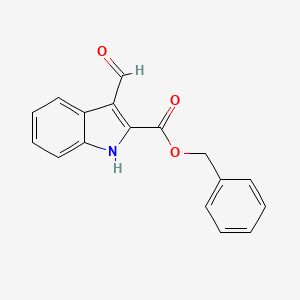

benzyl 3-formyl-1H-indole-2-carboxylate

Description

BenchChem offers high-quality benzyl 3-formyl-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 3-formyl-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H13NO3 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

benzyl 3-formyl-1H-indole-2-carboxylate |

InChI |

InChI=1S/C17H13NO3/c19-10-14-13-8-4-5-9-15(13)18-16(14)17(20)21-11-12-6-2-1-3-7-12/h1-10,18H,11H2 |

InChI Key |

ADUVTTVGIIXNSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C3=CC=CC=C3N2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

benzyl 3-formyl-1H-indole-2-carboxylate chemical properties

Advanced Synthetic Intermediate for Medicinal Chemistry[1][2]

Executive Summary

Benzyl 3-formyl-1H-indole-2-carboxylate (CAS: 124156-40-7) is a high-value heterocyclic building block utilized primarily in the synthesis of indole alkaloids,

This guide details the physicochemical properties, validated synthetic pathways, and downstream transformations of this compound, designed for researchers requiring precise control over indole functionalization.

Chemical Identity & Properties

| Property | Data | Notes |

| IUPAC Name | Benzyl 3-formyl-1H-indole-2-carboxylate | |

| CAS Number | 124156-40-7 | Distinct from N-benzyl isomers (e.g., 903160-14-5).[1][2] |

| Molecular Formula | ||

| Molecular Weight | 279.29 g/mol | |

| Physical State | Solid (Pale yellow to off-white) | Analogous ethyl ester MP: 186–188 °C [1]. |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Limited solubility in water/hexanes. |

| Key Functional Groups | Indole (NH), Aldehyde (C3), Benzyl Ester (C2) |

Synthetic Pathways (Upstream)

The synthesis of benzyl 3-formyl-1H-indole-2-carboxylate typically follows a Vilsmeier-Haack formylation of the pre-formed benzyl indole-2-carboxylate. This route is preferred over direct esterification of 3-formylindole-2-carboxylic acid due to the instability of the free aldehyde-acid under esterification conditions.

Mechanism of Action: Vilsmeier-Haack Formylation

The electron-rich indole ring undergoes electrophilic aromatic substitution at the C3 position. The presence of the electron-withdrawing ester at C2 deactivates the ring slightly but directs substitution to C3, preventing poly-formylation.

Figure 1: Synthetic workflow for the production of benzyl 3-formyl-1H-indole-2-carboxylate.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of Benzyl 3-formyl-1H-indole-2-carboxylate via C3-Formylation. Scale: 10 mmol basis.

Reagents:

-

Benzyl 1H-indole-2-carboxylate (2.51 g, 10 mmol)

-

Phosphorus oxychloride (

) (1.1 mL, 12 mmol) -

N,N-Dimethylformamide (DMF) (5.0 mL, anhydrous)

-

Dichloromethane (DCM) (Solvent)

-

Sodium acetate (aqueous, for quenching)

Methodology:

-

Vilsmeier Complex Formation: In a flame-dried flask under argon, cool anhydrous DMF (5 mL) to 0 °C. Dropwise add

(1.2 equiv) over 15 minutes. Stir for 30 minutes at 0 °C until the white chloroiminium salt precipitates/suspends. -

Addition: Dissolve benzyl 1H-indole-2-carboxylate (10 mmol) in minimal anhydrous DMF (2 mL) or DCM. Add this solution dropwise to the Vilsmeier complex at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 60 °C for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane).[4] The starting material (

) should disappear, replaced by a lower -

Quenching: Cool the reaction to 0 °C. Pour the mixture into ice-cold saturated aqueous sodium acetate (50 mL). Note: Acidic quenching may hydrolyze the ester; buffered acetate is safer.

-

Workup: Stir the aqueous suspension for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde. Extract with EtOAc (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Self-Validating Checkpoint:

-

IR Spectroscopy: Look for two carbonyl stretches: ~1700

(Ester) and ~1660 -

1H NMR: A distinct singlet for the aldehyde proton (-CHO) will appear between

10.0–10.5 ppm.

Chemical Reactivity & Downstream Applications[6]

The strategic value of this molecule is its dual-reactivity profile.[5] The benzyl ester allows for hydrogenolytic deprotection , yielding the free carboxylic acid without affecting base-sensitive groups (like Fmoc) or acid-sensitive groups (like Boc) elsewhere in the molecule.

A. C3-Aldehyde Transformations

-

Knoevenagel Condensation: Reaction with malonates or nitroalkanes yields vinyl-indoles, precursors to tryptophan analogs.

-

Reductive Amination: Reaction with primary amines and

yields tryptamine derivatives.

B. C2-Ester Deprotection (Hydrogenolysis)

Unlike ethyl esters (requiring NaOH/LiOH) or tert-butyl esters (requiring TFA), the benzyl ester is cleaved under neutral conditions.

-

Conditions:

(1 atm), 10% Pd/C, MeOH/THF, RT. -

Product: 3-formyl-1H-indole-2-carboxylic acid + Toluene.

Figure 2: Divergent reactivity profile demonstrating orthogonal deprotection and C3 functionalization.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Reactivity: The aldehyde is susceptible to air oxidation to the carboxylic acid over prolonged storage. Store under inert gas (Nitrogen/Argon) at 2–8 °C.

-

Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the ester).

References

-

Sigma-Aldrich. (n.d.). Ethyl 3-formyl-1H-indole-2-carboxylate Product Sheet. Retrieved from (Analogous property verification).

-

Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B, 61(4), 413-419.[6] Retrieved from .

-

AB Chem Inc. (n.d.). Benzyl 3-formyl-1H-indole-2-carboxylate Catalog Entry. Retrieved from .

-

Organic Chemistry Portal. (n.d.). Synthesis of Indoles. Retrieved from .

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. abcheminc.com [abcheminc.com]

- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. CAS 18450-27-6: Ethyl 3-formyl-1H-indole-2-carboxylate [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

Benzyl 3-formyl-1H-indole-2-carboxylate (CAS: 124156-40-7): A Comprehensive Guide to Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

In the landscape of medicinal chemistry and heterocyclic synthesis, the indole core remains a privileged scaffold. Specifically, benzyl 3-formyl-1H-indole-2-carboxylate (CAS: 124156-40-7) serves as a highly versatile, bi-functional building block[1]. By strategically positioning a reactive formyl group at the C3 position and a orthogonally protected carboxylate at the C2 position, this compound enables the rapid assembly of complex polycyclic systems and targeted pharmacophores.

This technical guide explores the structural rationale, validated synthetic methodologies, and downstream applications of this compound, particularly focusing on its role in developing cannabinoid CB1 receptor allosteric modulators[2] and naturally occurring aplysinopsin analogues[3].

Physicochemical Profiling & Structural Rationale

The utility of benzyl 3-formyl-1H-indole-2-carboxylate stems from its dual reactivity. The C3-formyl group acts as a potent electrophile, primed for Knoevenagel condensations, reductive aminations, and Wittig olefinations. Conversely, the C2-benzyl ester provides a robust protecting group that is stable under mildly acidic and basic conditions, yet easily cleavable via palladium-catalyzed hydrogenolysis under neutral conditions. This orthogonality is crucial when synthesizing sensitive bioactive molecules where standard saponification (using NaOH/LiOH) might degrade other functional groups.

Table 1: Physicochemical and Structural Data

| Property | Value |

| Chemical Name | Benzyl 3-formyl-1H-indole-2-carboxylate |

| CAS Number | 124156-40-7[4] |

| Molecular Formula | C17H13NO3[1] |

| Molecular Weight | 279.29 g/mol [1] |

| Structural Features | C3-Aldehyde (Electrophilic), C2-Benzyl Ester (Protecting Group), N1-Proton (H-bond donor) |

| Typical Appearance | Pale yellow to off-white crystalline solid |

Synthetic Methodology: The Vilsmeier-Haack Formylation

The most efficient and scalable route to synthesize benzyl 3-formyl-1H-indole-2-carboxylate is via the Vilsmeier-Haack formylation of benzyl 1H-indole-2-carboxylate[2]. The electron-rich nature of the indole ring, particularly at the C3 position, makes it highly susceptible to electrophilic aromatic substitution by the Vilsmeier reagent (chloromethyleneiminium ion).

Validated Experimental Protocol

The following protocol is designed as a self-validating system, ensuring intermediate verification before proceeding to subsequent steps.

Step 1: Generation of the Vilsmeier Reagent

-

Charge a flame-dried, argon-purged round-bottom flask with anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

-

Cool the flask to 0 °C using an ice-water bath.

-

Add phosphorus oxychloride (POCl3) (1.2 equivalents) dropwise over 15 minutes. Causality: The reaction between DMF and POCl3 is highly exothermic. Strict temperature control (≤ 5 °C) prevents the thermal degradation of the highly reactive chloromethyleneiminium intermediate.

Step 2: Electrophilic Aromatic Substitution

-

Dissolve benzyl 1H-indole-2-carboxylate (1.0 equivalent) in a minimal volume of anhydrous DMF.

-

Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2–3 hours. Causality: The C3 carbon of the indole ring nucleophilically attacks the iminium ion, forming a stable C3-iminium intermediate.

Step 3: Hydrolytic Quenching and Isolation

-

Pour the reaction mixture slowly over crushed ice.

-

Adjust the pH to 7-8 using a 2M aqueous NaOH solution. Causality: The alkaline aqueous environment hydrolyzes the iminium intermediate into the target formyl group (aldehyde) and neutralizes the generated phosphoric and hydrochloric acids, causing the product to precipitate.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum.

-

Validation: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The product will appear as a distinct, lower-Rf spot that is highly UV-active and turns orange/red upon staining with 2,4-Dinitrophenylhydrazine (2,4-DNPH), confirming the presence of the aldehyde.

Synthetic workflow of Vilsmeier-Haack formylation at the C3 position.

Applications in Drug Discovery & Molecular Targeting

The 3-formyl-1H-indole-2-carboxylate scaffold is not merely a synthetic endpoint; it is a gateway to diverse pharmacological agents.

Cannabinoid CB1 Receptor Allosteric Modulators

Indole-2-carboxamides, derived from the hydrolysis and subsequent amidation of 3-formyl-1H-indole-2-carboxylates, are prototypical allosteric modulators for the cannabinoid CB1 receptor (e.g., ORG27569)[2]. By reducing the C3-formyl group to a hydroxymethyl group (using NaBH4) or converting it via reductive amination, researchers can introduce various photoactivatable or bulky aliphatic groups. These modulators bind to an allosteric site on the CB1 receptor, enhancing the binding affinity of orthosteric agonists (like CP55,940) while simultaneously decreasing Gi protein coupling and activating the ERK1/2 signaling pathway[2].

Allosteric modulation of the CB1 receptor pathway by indole derivatives.

Aplysinopsin and β-Carboline Analogues

The C3-formyl group is highly reactive toward active methylene compounds. Condensation of 3-formyl-1H-indole-2-carboxylates with 2-thiohydantoin, rhodanine, or thiobarbituric acid derivatives yields aplysinopsin analogues[3]. These naturally occurring marine alkaloids exhibit significant cytotoxicity against cancer cell lines and possess antimalarial properties. Furthermore, these intermediates can be cyclized to form β-carboline thiohydantoin frameworks, which are known to intercalate DNA and inhibit topoisomerases[3].

Downstream Functionalization: Quantitative Yields

To maximize the utility of benzyl 3-formyl-1H-indole-2-carboxylate, specific downstream transformations are routinely employed. The table below summarizes the expected yields and required reagents for these critical pathway divergences.

Table 2: Comparative Yields of C3-Formyl Downstream Transformations

| Reaction Type | Reagents & Conditions | Typical Yield | Target Scaffold / Application |

| Reduction | NaBH4, MeOH, 0 °C to RT | 90–95% | C3-Hydroxymethyl indoles (CB1 Modulator precursors)[2] |

| Reductive Amination | Primary Amine, NaBH(OAc)3, DCE, RT | 75–85% | C3-Aminomethyl indoles (Kinase inhibitors) |

| Knoevenagel Condensation | Thiohydantoin, Piperidine (cat.), EtOH, Reflux | 80–90% | Aplysinopsin analogues (Cytotoxic agents)[3] |

| Deprotection (Hydrogenolysis) | H2 (1 atm), 10% Pd/C, EtOAc/MeOH | 85–95% | 3-formyl-1H-indole-2-carboxylic acid |

Protocol: Knoevenagel Condensation for Aplysinopsin Analogues

-

Suspend benzyl 3-formyl-1H-indole-2-carboxylate (1.0 eq) and 2-thiohydantoin (1.1 eq) in absolute ethanol.

-

Add a catalytic amount of piperidine (0.1 eq). Causality: Piperidine acts as a mild base to deprotonate the active methylene of thiohydantoin, creating a nucleophile that attacks the electrophilic formyl carbon.

-

Reflux the mixture for 4–6 hours. The heat drives the subsequent dehydration step, forming the stable alkene bridge between the indole and hydantoin rings.

-

Cool to room temperature, filter the precipitated highly conjugated product, and recrystallize from ethanol.

References

-

AB Chem Inc. Catalog Source: AB Chem Inc. URL:[Link]

-

Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues Source: Zeitschrift für Naturforschung B URL:[Link]

-

Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor Source: PubMed Central (PMC) / NIH URL:[Link]

-

3-Formyl-1H-indole-2-carboxylic acid benzyl ester Properties Source: Molbase URL:[Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Indole-2-Carboxylate Derivatives

The following technical guide provides an in-depth analysis of the biological activity, structure-activity relationships (SAR), and experimental protocols for Indole-2-Carboxylate Derivatives .

Executive Summary

The indole-2-carboxylate scaffold represents a privileged structure in medicinal chemistry, distinct from its more common indole-3-substituted counterparts (e.g., tryptophan, auxin). Its rigidity, coupled with the ability of the C2-carbonyl oxygen and the indole NH to form bidentate chelation motifs, makes it an exceptional pharmacophore for targeting metalloenzymes (e.g., HIV-1 Integrase) and ATP-binding pockets of protein kinases (e.g., EGFR, VEGFR).

This guide synthesizes recent data on the antiviral and anticancer activities of these derivatives, providing actionable protocols for their synthesis and biological evaluation.

Structural Activity Relationship (SAR) Analysis

The biological efficacy of indole-2-carboxylate derivatives is governed by specific electronic and steric modifications around the indole core.

Core Mechanistic Features

-

The Chelation Core (N1-H & C2=O): This motif is critical for antiviral activity. In HIV-1 Integrase inhibitors, this region chelates the essential Mg²⁺ cofactor within the viral active site.

-

C3 Hydrophobic Pocket: Substitution at the C3 position with bulky hydrophobic groups (e.g., benzyl, phenethyl) often enhances binding affinity by occupying hydrophobic pockets adjacent to the catalytic site in kinases and viral enzymes.

-

C5/C6 Halogenation: Introduction of electron-withdrawing groups (Cl, F, Br) at C5 or C6 improves metabolic stability and increases potency against solid tumors by strengthening halogen-bonding interactions.

SAR Visualization

The following diagram illustrates the critical modification zones for optimizing biological activity.

Figure 1: Structural Activity Relationship (SAR) map highlighting critical zones for functionalization on the indole-2-carboxylate core.

Therapeutic Applications & Data Synthesis[1][2][3][4]

Antiviral Activity: HIV-1 Integrase Inhibition

Indole-2-carboxylic acids act as Integrase Strand Transfer Inhibitors (INSTIs) .[1][2][3] The mechanism involves the sequestration of divalent metal ions (Mg²⁺/Mn²⁺) required for the viral DNA strand transfer process.

-

Key Mechanism: The planar indole ring intercalates with viral DNA bases, while the 2-carboxylate moiety chelates the metal center.

-

Lead Compounds: Derivatives with C3-long branches and C6-halogenated benzene rings have shown IC₅₀ values in the sub-micromolar range.

Table 1: Potency of Select Indole-2-Carboxylate Derivatives against HIV-1 Integrase

| Compound ID | Substitution (C3 / C5 / C6) | Target | IC₅₀ (µM) | Mechanism Note |

| Ref-1 (Acid) | H / H / H | HIV-1 IN | > 50 | Weak chelation without hydrophobic anchor |

| Cmpd 17a | 3-(4-Fluorobenzyl) / H / Cl | HIV-1 IN | 3.11 | C6-Cl enhances viral DNA stacking |

| Cmpd 20a | 3-(Long alkyl chain) / H / F | HIV-1 IN | 0.13 | Extended C3 chain fills hydrophobic cavity |

Anticancer Activity: Multi-Kinase Inhibition

Derivatives converted into indole-2-carboxamides exhibit potent antiproliferative effects by targeting receptor tyrosine kinases (RTKs).

-

Key Targets: EGFR (Epidermal Growth Factor Receptor), VEGFR-2, and CDK2.[4]

-

Mechanism: These compounds function as ATP-competitive inhibitors. The amide nitrogen forms a hydrogen bond with the hinge region of the kinase, while the indole core acts as a scaffold to orient hydrophobic groups into the back pocket.

Table 2: Kinase Inhibitory Profiles of Indole-2-Carboxamides

| Compound ID | Structure Motif | Target Kinase | IC₅₀ (nM) | Reference Drug Comparison |

| 5d | N1-(4-morpholinophenethyl) | EGFR | 89 ± 6 | Comparable to Erlotinib (80 nM) |

| 5e | N1-(2-methylpyrrolidinyl) | EGFR | 93 ± 8 | High selectivity for EGFR over VEGFR |

| 6i | Thiazolyl-hydrazide linker | MCF-7 Cells | 6,100 | Induced G2/M cell cycle arrest |

Experimental Protocols

Chemical Synthesis: Copper-Catalyzed One-Pot Cyclization

While classical Fischer indole synthesis is common, it often requires harsh conditions. The Copper-Catalyzed Cascade Reaction is recommended for generating indole-2-carboxylates from readily available 2-halo aryl aldehydes. This method is high-yielding and tolerates sensitive functional groups.[5]

Reagents:

-

2-Iodo- or 2-Bromo-benzaldehyde derivatives (1.0 equiv)

-

Ethyl isocyanoacetate (1.2 equiv)

-

CuI (10 mol%)

-

Cs₂CO₃ (2.0 equiv)

-

DMSO (anhydrous)

Step-by-Step Protocol:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the 2-halobenzaldehyde derivative (1.0 mmol), ethyl isocyanoacetate (1.2 mmol), CuI (19 mg, 0.1 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

-

Solvation: Evacuate and backfill with Argon (3x). Add anhydrous DMSO (5 mL) via syringe.

-

Reaction: Stir the mixture at 80°C for 12 hours. Monitor progress via TLC (eluent: Hexane/EtOAc 4:1). The isocyanoacetate spot should disappear.

-

Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

-

Purification: Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the ethyl indole-2-carboxylate.

-

Derivatization (Optional): To generate the bioactive carboxamide, react the ester with the appropriate amine using TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) catalysis or standard AlMe₃ aminolysis conditions.

Biological Assay: In Vitro EGFR Kinase Assay

To validate the anticancer potential, the following radiometric or fluorescence-based assay is standard.

Protocol:

-

Enzyme Prep: Dilute recombinant human EGFR kinase (0.2 µg/mL) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Compound Addition: Add 5 µL of the test compound (dissolved in 100% DMSO) to the wells of a 96-well plate. Include DMSO-only controls (0% inhibition) and Staurosporine (100% inhibition).

-

Substrate Mix: Add 10 µL of Poly(Glu,Tyr) 4:1 substrate (0.2 mg/mL) containing ATP (at K_m concentration, typically 10 µM).

-

Incubation: Incubate at room temperature for 60 minutes.

-

Detection: Add detection reagent (e.g., ADP-Glo™ or ³³P-ATP). Read luminescence or radioactivity.

-

Analysis: Calculate IC₅₀ using non-linear regression analysis (GraphPad Prism), fitting the curve to Y=Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope)).

Experimental Workflow Visualization

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link][1]

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. [Link]

-

Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. The Thai Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Architecting Indole Scaffolds: A Technical Guide to Benzyl 3-formyl-1H-indole-2-carboxylate

Strategic Importance in Molecular Architecture

Indole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutics and bioactive natural products[1]. Among these, benzyl 3-formyl-1H-indole-2-carboxylate (CAS: 124156-40-7) emerges as a highly versatile, bifunctional building block. The orthogonal reactivity between the C3-formyl group (an electrophilic center) and the C2-benzyl ester (a masked carboxylic acid) enables divergent synthetic pathways.

The strategic choice of a benzyl ester over a standard ethyl or methyl ester is rooted in its orthogonal deprotection profile. The benzyl group acts as a robust protecting group that remains stable during harsh electrophilic aromatic substitutions or basic condensations. Crucially, it can be cleanly removed via palladium-catalyzed hydrogenolysis under neutral conditions, preserving the sensitive C3-aldehyde or its downstream derivatives, which might otherwise degrade under the harsh basic hydrolysis required for alkyl esters.

Core Synthetic Methodology: Vilsmeier-Haack Formylation

The synthesis of benzyl 3-formyl-1H-indole-2-carboxylate relies on the electrophilic aromatic substitution (EAS) of benzyl 1H-indole-2-carboxylate. Despite the electron-withdrawing nature of the C2 ester, the indole nitrogen's lone pair sufficiently activates the C3 position to react with the highly electrophilic Vilsmeier reagent (chloroiminium ion)[2].

Step-by-Step Protocol & Causal Logic

-

Reagent Generation : In a flame-dried flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) to 0 °C. Add phosphorus oxychloride (POCl

, 1.2 equiv) dropwise.-

Causality: The reaction between DMF and POCl

is highly exothermic. Cooling prevents the thermal decomposition of the sensitive chloroiminium intermediate, ensuring a high effective concentration of the Vilsmeier reagent.

-

-

Electrophilic Addition : Stir the complex for 30 minutes at 0 °C, then add a solution of benzyl 1H-indole-2-carboxylate (1.0 equiv) in anhydrous DMF dropwise.

-

Thermal Activation : Heat the reaction mixture to 80–90 °C for 3 hours.

-

Causality: While unsubstituted indoles undergo Vilsmeier formylation at room temperature, the electron-withdrawing C2-benzyl ester heavily deactivates the ring. Thermal energy is required to overcome the activation energy barrier for EAS at the C3 position. Reaction progress is self-validating via TLC (loss of starting material and appearance of a highly UV-active, lower Rf spot).

-

-

Hydrolytic Quench : Pour the cooled reaction mixture over crushed ice. Slowly add 20% aqueous Na

CO-

Causality: The alkaline quench serves a dual purpose: it neutralizes the generated HCl (preventing acid-catalyzed polymerization of the indole core) and drives the hydrolysis of the C3-iminium salt intermediate into the final aldehyde. The product self-isolates by precipitating out of the aqueous phase.

-

-

Isolation : Filter the yellow/brown precipitate, wash with cold distilled water, and recrystallize from ethanol to yield pure benzyl 3-formyl-1H-indole-2-carboxylate.

Vilsmeier-Haack formylation mechanism for benzyl 3-formyl-1H-indole-2-carboxylate.

Divergent Downstream Functionalization

The true utility of benzyl 3-formyl-1H-indole-2-carboxylate lies in its capacity to serve as a central hub for generating complex heterocyclic arrays and pharmaceutical intermediates.

A. Knoevenagel Condensation (Aplysinopsin Analogues)

Marine natural products like aplysinopsins exhibit potent cytotoxicity against cancer cell lines. Benzyl 3-formyl-1H-indole-2-carboxylate undergoes rapid Knoevenagel condensation with active methylene compounds such as 2-thiohydantoin or rhodanine[3].

-

Protocol : Reflux the indole aldehyde (1 equiv) and rhodanine (1.1 equiv) in glacial acetic acid with a catalytic amount of sodium acetate for 4 hours.

-

Causality : The electron-deficient aldehyde readily accepts the enolate generated by the mild base (acetate). Subsequent dehydration is thermodynamically driven by the formation of a highly conjugated (Z)-alkene product, which visibly precipitates as a deep orange/red solid, validating the reaction's completion.

B. Hydrazinolysis to Pyridazino[4,5-b]indoles

The pyridazino[4,5-b]indole scaffold is a rigid tricyclic system known for antihypertensive and phosphodiesterase inhibitory activities[4].

-

Protocol : Reflux the starting material in ethanol with excess hydrazine hydrate (NH

NH -

Causality : This is a tandem reaction sequence. The hydrazine first forms a hydrazone with the highly reactive C3-aldehyde. Subsequently, the nucleophilic nitrogen of the hydrazone attacks the C2-benzyl ester, expelling benzyl alcohol and driving an intramolecular cyclization to form the fused pyridazinone ring.

C. Reductive Amination for CB1 Receptor Modulators

Indole-2-carboxamides are prototypical allosteric modulators for the Cannabinoid CB1 receptor[5].

-

Protocol : The C3-aldehyde is reduced to a hydroxymethyl group using NaBH

in methanol at 0 °C. Following this, the C2-benzyl ester is selectively cleaved via hydrogenolysis (H

Divergent synthetic pathways originating from benzyl 3-formyl-1H-indole-2-carboxylate.

Quantitative Reaction Matrix

To aid in synthetic planning and protocol validation, the following table summarizes the optimized conditions and typical yields for the core transformations of 3-formyl-1H-indole-2-carboxylates based on established literature parameters.

| Transformation | Reagents & Catalyst | Solvent | Temp / Time | Typical Yield | Primary Application |

| Formylation (Vilsmeier) | POCl | DMF | 80 °C / 3 h | 75–85% | Synthesis of core building block |

| Knoevenagel Condensation | Rhodanine (1.1 eq), NaOAc (cat.) | AcOH | 118 °C / 4 h | 80–92% | Aplysinopsin analogues (Anticancer) |

| Hydrazinolysis (Cyclization) | Hydrazine hydrate (excess) | EtOH | 78 °C / 6 h | 65–80% | Pyridazino[4,5-b]indoles |

| Aldehyde Reduction | NaBH | MeOH | 0 °C / 1 h | 90–95% | C3-hydroxymethyl intermediates |

| Ester Hydrogenolysis | H | EtOAc | 25 °C / 12 h | >95% | Deprotection for amide coupling |

References

-

Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B.[Link]

-

Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PubMed Central (NIH).[Link]

-

Synthetic strategies of pyridazino[4,5-b]indoles. Semantic Scholar.[Link]

-

Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach. PubMed Central (NIH).[Link]

-

An insight into the medicinal perspective of synthetic analogs of indole: A review. Academia.edu.[Link]

Sources

- 1. (PDF) An insight into the medicinal perspective of synthetic analogs of indole: A review [academia.edu]

- 2. Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. znaturforsch.com [znaturforsch.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Indole Scaffold: From Indigo Dye to Target-Specific Therapeutics

A Technical Guide on the Discovery, Mechanism, and Evolution of Indole Synthesis

Executive Summary

The indole ring system (benzo[b]pyrrole) is arguably the most privileged scaffold in drug discovery. Found in the essential amino acid tryptophan, the neurotransmitter serotonin, and ubiquitous alkaloids like vinblastine, it serves as a versatile pharmacophore capable of binding to diverse biological targets (GPCRs, kinases, ion channels).

This guide analyzes the evolution of indole synthesis from its serendipitous 19th-century origins to precision metal-catalyzed heteroannulations. It provides researchers with a mechanistic understanding of the two dominant synthetic paradigms—the acid-mediated Fischer Indole Synthesis and the Palladium-catalyzed Larock Heteroannulation —complete with validated protocols and decision-making frameworks for experimental design.

Part 1: The Genesis – Baeyer and the Indigo Connection

The history of indole is inextricably linked to the industrial demand for indigo dye (Indigofera tinctoria). In the mid-19th century, the structure of indigo was unknown, and Europe relied on expensive imports.

Adolf von Baeyer began his work on indigo in 1865.[1][2][3] His critical insight was reductive degradation. By treating oxindole with zinc dust in 1866, he isolated the parent heterocycle, which he named indole (a portmanteau of indigo and oleum).[4]

-

1866: Baeyer reduces oxindole to indole.[4]

-

1869: Baeyer proposes the first structural formula.[4]

-

1883: Baeyer elucidates the structure of indigo, leading to the first industrial synthesis.

-

1905: Baeyer receives the Nobel Prize in Chemistry, largely for this work.[2][3]

While Baeyer discovered the molecule, his methods were degradative. The first scalable constructive method arrived nearly two decades later, changing the trajectory of organic synthesis.

Part 2: The Classical Era – Fischer Indole Synthesis

Discovered in 1883 by Emil Fischer , this reaction remains the "gold standard" for synthesizing 2- and 3-substituted indoles due to the low cost of reagents and the ready availability of arylhydrazines.

The Mechanism: A Sigmatropic Symphony

The Fischer synthesis is an acid-catalyzed cyclization of arylhydrazones.[5] The reaction is notable for its complexity, involving a [3,3]-sigmatropic rearrangement that breaks the N-N bond and forms the new C-C bond.

Key Mechanistic Steps:

-

Hydrazone Formation: Condensation of phenylhydrazine with a ketone/aldehyde.[6]

-

Tautomerization: Acid-catalyzed shift to the ene-hydrazine .

-

[3,3]-Sigmatropic Shift: The rate-determining step. The N-N bond breaks while the C-C bond forms at the ortho position.

-

Re-aromatization & Cyclization: Loss of ammonia (

) drives the formation of the aromatic indole core.

Visualization: Fischer Indole Mechanism

Caption: The Fischer pathway relies on a [3,3]-sigmatropic shift to forge the C-C bond.[7][8]

Experimental Protocol: Synthesis of 2-Phenylindole

Source Validation: This protocol is adapted from Organic Syntheses (Coll. Vol. 3, p. 725), ensuring high reproducibility.

Reagents:

-

Acetophenone (

) -

Phenylhydrazine (

) -

Anhydrous Zinc Chloride (

) – Lewis Acid Catalyst

Step-by-Step Methodology:

-

Hydrazone Formation: Mix equimolar amounts of acetophenone and phenylhydrazine. Warm on a steam bath for 1 hour. Dissolve in ethanol, cool to crystallize acetophenone phenylhydrazone.[5]

-

Cyclization: In a beaker, mix the phenylhydrazone (0.25 mol) with anhydrous

(5 equiv). -

Heating: Heat the mixture to 170°C in an oil bath. Stir vigorously.

-

Quenching: After 5 minutes of reaction, remove from heat. Stir in clean sand (to prevent formation of a hard glass).[9]

-

Workup: Digest the mixture in water/HCl to dissolve zinc salts. Filter the solid crude indole.[5][9]

-

Purification: Recrystallize from 95% ethanol.

-

Expected Yield: ~75-80%

-

Melting Point: 188–189°C[9]

-

Critical Note: The choice of acid is substrate-dependent. Polyphosphoric acid (PPA) is often used for sensitive substrates requiring milder temperatures than the

Part 3: The Modern Era – Larock Heteroannulation

In 1991, Richard Larock introduced a Palladium-catalyzed method that addressed the major limitation of the Fischer synthesis: the harsh acidic conditions that destroy sensitive functional groups.

The Mechanism: Pd-Catalyzed Cross-Coupling

The Larock synthesis couples an ortho-iodoaniline with an internal alkyne. It is highly regioselective, typically placing the bulkier alkyne substituent at the C2 position and the smaller at C3.

Key Mechanistic Steps:

-

Oxidative Addition: Pd(0) inserts into the Aryl-Iodide bond.[10][11]

-

Coordination: The alkyne coordinates to the Pd(II) species.[10][12]

-

Migratory Insertion: The alkyne inserts into the Aryl-Pd bond (syn-insertion).[12]

-

Aminopalladation/Displacement: The nitrogen displaces the iodide.

-

Reductive Elimination: Formation of the C-N bond and regeneration of Pd(0).

Visualization: Larock Catalytic Cycle

Caption: The Larock cycle utilizes Pd(0)/Pd(II) redox chemistry for mild indole assembly.

Experimental Protocol: General Larock Synthesis

Reagents:

-

o-Iodoaniline (1.0 equiv)

-

Internal Alkyne (1.2 equiv)

- (5 mol%)

- (3.0 equiv)

-

LiCl (1.0 equiv) – Critical additive for catalytic turnover

-

DMF (Solvent)

Step-by-Step Methodology:

-

Setup: Flame-dry a reaction vial and purge with Argon.

-

Charging: Add o-iodoaniline, alkyne,

, LiCl, and -

Solvation: Add DMF (0.1 M concentration relative to aniline).

-

Reaction: Heat to 100°C for 12–24 hours.

-

Monitoring: Monitor via TLC or LC-MS for disappearance of aniline.

-

-

Workup: Dilute with diethyl ether, wash with water (to remove DMF/salts), dry over

. -

Purification: Flash chromatography on silica gel.

Part 4: Strategic Comparison & Decision Matrix

For a medicinal chemist, choosing between Fischer and Larock depends on the substrate complexity and availability.

| Feature | Fischer Indole Synthesis | Larock Heteroannulation |

| Primary Bond Formation | C3–C3a (Sigmatropic) | C2–C3 (Insertion) |

| Starting Materials | Arylhydrazine + Ketone | o-Haloaniline + Alkyne |

| Conditions | Strong Acid / High Heat | Mild Base / Pd Catalyst |

| Regioselectivity | Poor for unsymmetrical ketones | High (Steric control) |

| Functional Group Tolerance | Low (Acid sensitive groups fail) | High (Esters, nitriles, acetals survive) |

| Atom Economy | High (Loss of | Moderate (Loss of HI, requires ligands) |

| Scale-up Potential | Excellent (Kg scale common) | Moderate (Cost of Pd is limiting) |

Part 5: References

-

Baeyer, A. (1866).[1] "Ueber die Reduction aromatischer Verbindungen mittels Zinkstaub." Annalen der Chemie und Pharmacie, 140(3), 295–296.

-

Fischer, E., & Jourdan, F. (1883).[5] "Ueber die Hydrazine der Brenztraubensäure." Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.

-

Shriner, R. L., Ashley, W. C., & Welch, E. (1942). "2-Phenylindole."[13] Organic Syntheses, Coll.[13] Vol. 3, p. 725.

-

Larock, R. C., & Yum, E. K. (1991).[14] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[10] Journal of the American Chemical Society, 113(17), 6689–6690.

-

Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. The Story of Indigo And Bayer - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 3. mkscienceset.com [mkscienceset.com]

- 4. Indole - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. diposit.ub.edu [diposit.ub.edu]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 13. Preparation of 2-phenylindole | PDF [slideshare.net]

- 14. grokipedia.com [grokipedia.com]

Comprehensive Physicochemical Profiling and Characterization of Benzyl 3-formyl-1H-indole-2-carboxylate

Executive Summary

Benzyl 3-formyl-1H-indole-2-carboxylate is a highly functionalized, orthogonally protected heterocyclic scaffold. In advanced medicinal chemistry and natural product synthesis, this compound serves as a critical intermediate. Its utility stems from the precise spatial arrangement of three distinct reactive centers: an electrophilic formyl group, a cleavable benzyl ester, and an acidic indole nitrogen. This technical guide provides an in-depth analysis of its physicochemical properties, solvation thermodynamics, and standardized, self-validating handling protocols.

Structural Architecture & Physicochemical Causality

The molecular topology of benzyl 3-formyl-1H-indole-2-carboxylate (CAS: 124156-40-7) is defined by its rigid, planar indole core [1]. The substitution pattern at the C2 and C3 positions profoundly impacts its macroscopic physical state.

At standard temperature and pressure, the compound exists as a crystalline solid. This physical state is dictated by strong intermolecular

Table 1: Fundamental Physicochemical Properties

| Property | Value | Causality / Significance |

| IUPAC Name | Benzyl 3-formyl-1H-indole-2-carboxylate | Defines structural connectivity and nomenclature. |

| CAS Number | 124156-40-7 | Unique chemical registry identifier. |

| Molecular Formula | C17H13NO3 | Dictates the exact monoisotopic mass (279.0895 Da). |

| Molecular Weight | 279.29 g/mol | Required for stoichiometric calculations. |

| Physical State | Crystalline Solid | Driven by |

| H-Bond Donors | 1 (Indole N-H) | Enables targeted basic deprotonation. |

| H-Bond Acceptors | 3 (Carbonyl & Ester Oxygens) | Facilitates solvation in polar aprotic media. |

| Predicted LogP | ~3.5 - 4.0 | Indicates high lipophilicity and poor aqueous solubility. |

Solvation Thermodynamics

Understanding the solvation thermodynamics of this compound is critical for both synthesis and analytical characterization. The molecule exhibits a high partition coefficient (LogP), driven by the hydrophobic bulk of the benzyl ester and the aromatic indole framework. Consequently, the thermodynamic penalty for disrupting the hydrogen-bond network of water is insurmountable by the limited polar surface area of the molecule, rendering it practically insoluble in aqueous media.

Conversely, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are highly effective. These solvents act as strong hydrogen-bond acceptors for the N-H proton and engage in favorable dipole-dipole interactions with the formyl and ester carbonyls, successfully overcoming the lattice energy of the solid state.

Orthogonal Reactivity Profile

The strategic value of benzyl 3-formyl-1H-indole-2-carboxylate lies in its orthogonal reactivity, allowing selective functionalization without the need for excessive protecting group manipulations [4].

-

C3-Formyl Group : The aldehyde carbon is highly electrophilic due to the electron-withdrawing nature of the oxygen. It is primed for nucleophilic attack, making it ideal for Knoevenagel condensations or reductive aminations.

-

C2-Benzyl Ester : This moiety serves as a robust protecting group. It can be selectively cleaved via catalytic hydrogenolysis (e.g., Pd/C, H2) under mild conditions, or hydrolyzed via saponification, liberating the free carboxylic acid for subsequent coupling.

-

N1-H : The lone pair of the indole nitrogen is delocalized into the aromatic

-system. The presence of the electron-withdrawing formyl and ester groups at C3 and C2 further stabilizes the conjugate base, significantly lowering the pKa (estimated ~12-14 in DMSO) compared to unsubstituted indole (pKa ~21 in DMSO) [3]. This increased acidity facilitates facile base-catalyzed alkylation.

Fig 1. Orthogonal reactivity profile of the three primary functional centers.

Standardized Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to verify the success of the operation.

Protocol 1: Self-Validating Recrystallization & Purity Assessment

-

Causality : Crude synthetic samples often contain trace unreacted indole precursors or oxidized byproducts. A dual-solvent recrystallization leverages the differential solubility of the target compound versus impurities.

-

Self-Validation Mechanism : The protocol relies on melting point convergence. A sharp melting point range (<2 °C variance) that remains constant across two consecutive recrystallization cycles mathematically validates the exhaustion of soluble impurities.

Step-by-Step Methodology:

-

Dissolution : Suspend 1.0 g of crude benzyl 3-formyl-1H-indole-2-carboxylate in a minimal volume (~5-10 mL) of boiling ethyl acetate (the "good" solvent).

-

Clarification : Hot-filter the solution through a pre-warmed fritted funnel to remove insoluble mechanical impurities (e.g., silica dust or catalyst residues).

-

Precipitation : Slowly add warm hexanes (the "anti-solvent") dropwise until the solution becomes faintly turbid.

-

Crystallization : Allow the flask to cool to room temperature undisturbed, then transfer to an ice bath (0 °C) for 2 hours to maximize crystal lattice formation.

-

Validation : Filter the crystals, dry under high vacuum, and record the melting point. Repeat steps 1-4. If the melting point of Cycle 2 matches Cycle 1 within 1 °C, the system validates the purity.

Protocol 2: Spectroscopic Characterization (NMR & LC-MS)

-

Causality : Structural elucidation requires orthogonal analytical techniques. 1H NMR provides connectivity data, while LC-HRMS confirms the exact mass. DMSO-d6 is specifically chosen as the NMR solvent because its strong hydrogen-bonding capability prevents rapid proton exchange, allowing the critical N1-H proton to be clearly observed as a distinct broad singlet.

-

Self-Validation Mechanism : The use of Tetramethylsilane (TMS) as an internal standard at 0.00 ppm validates the chemical shift calibration. In LC-MS, a blank solvent injection prior to the sample validates the absence of column carryover.

Step-by-Step Methodology:

-

Sample Preparation : Dissolve 5 mg of the purified compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v TMS.

-

NMR Acquisition : Acquire a 1H NMR spectrum at 400 MHz or higher. Ensure the relaxation delay (D1) is set to at least 2 seconds to allow for complete relaxation of the quaternary carbons and the broad N-H proton.

-

LC-MS Blanking : Run a blank injection of HPLC-grade acetonitrile/water (50:50) through the C18 column to establish a baseline and validate column cleanliness.

-

LC-MS Acquisition : Inject 1 µL of a 10 µg/mL solution of the compound. Monitor via positive electrospray ionization (ESI+). The presence of the [M+H]+ peak at m/z 280.0968 confirms the exact mass.

Fig 2. Standardized analytical workflow for physicochemical characterization.

References

-

ChemicalBook . "benzyl 3-formyl-1H-indole-2-carboxylate | 124156-40-7". ChemicalBook. 1

-

BenchChem . "Indole-3-carboxaldehyde basic properties and structure". BenchChem. 2

-

Ataman Chemicals . "INDOLE - Ataman Kimya". Ataman Chemicals.

-

Longdom Publishing . "The Chemical Diversity and Multifaceted Applications of Phthalimide and 3-Formylindole Derivatives". Longdom Publishing. 3

Sources

Benzyl 3-formyl-1H-indole-2-carboxylate: A Technical Guide to Reactivity, Safety, and Orthogonal Synthesis

Executive Summary & Structural Causality

In the landscape of drug discovery and complex organic synthesis, benzyl 3-formyl-1H-indole-2-carboxylate (CAS: 124156-40-7) serves as a highly versatile, bifunctional building block. Its structural architecture is defined by two distinct, orthogonal reactive centers: a highly electrophilic C3-formyl group and a C2-benzyl ester.

The strategic advantage of this specific molecule lies in its causality of design. While ethyl or methyl indole-2-carboxylates require harsh basic saponification (e.g., LiOH or NaOH) for deprotection—which can inadvertently destroy sensitive downstream functional groups or trigger unwanted aldol condensations with the C3-aldehyde[1]—the benzyl ester provides an orthogonal deprotection route. It can be cleaved under mild, neutral hydrogenolysis conditions, or it can serve as an excellent leaving group during intramolecular cascade cyclizations[2].

Physicochemical Profiling and Mechanistic Safety (E-E-A-T)

Understanding the physical properties and the mechanistic toxicology of this compound is critical for designing safe handling protocols. The C3-formyl group is a potent electrophile. In biological environments, such as human skin or respiratory mucosa, aldehydes readily undergo Schiff base formation with primary amines (e.g., lysine residues on proteins). This haptenization (covalent protein modification) is the root cause of its classification as a skin sensitizer and respiratory irritant[3].

Quantitative Safety & Handling Data

| Property / Parameter | Value / Description |

| Chemical Name | Benzyl 3-formyl-1H-indole-2-carboxylate |

| CAS Registry Number | 124156-40-7 |

| Molecular Formula | C17H13NO3 |

| Molecular Weight | 279.29 g/mol |

| GHS Hazard Classifications | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) |

| Primary Toxicity Mechanism | Electrophilic haptenization via Schiff base formation[3] |

| Storage Conditions | 2–8 °C, inert atmosphere (Ar/N2), protect from light |

| Solubility | Soluble in DMF, DMSO, THF, DCE; insoluble in water |

Reaction Pathway Visualization

The bifunctional nature of benzyl 3-formyl-1H-indole-2-carboxylate allows it to act as a central hub for divergent synthetic workflows, leading to distinct classes of biologically active molecules.

Divergent synthetic workflows leveraging the C3-formyl and C2-ester handles.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating in-process controls that confirm both the mechanism of action and the success of the procedure.

Protocol 1: Safe Handling and Quality Control (QC) Validation

Aldehydes are inherently susceptible to auto-oxidation, converting to carboxylic acids upon exposure to atmospheric oxygen and light. Before deploying this building block, its structural integrity must be validated.

-

Handling : Weigh the compound strictly within a Class II biological safety cabinet or chemical fume hood. Wear nitrile gloves (minimum 0.11 mm thickness) to prevent dermal cross-linking.

-

Dissolution : Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile.

-

System Validation (LC-MS/NMR) : Run a fast-gradient LC-MS. The intact molecule must display an

peak at m/z 280.3.-

Causality of Failure: If a peak at m/z 296.3 is observed, atmospheric auto-oxidation to the C3-carboxylic acid has occurred. In

NMR (DMSO-

-

Protocol 2: Synthesis of Aplysinopsin Analogues via Knoevenagel Condensation

This protocol leverages the C3-formyl group to synthesize highly conjugated kinase inhibitors[4].

-

Preparation : In an oven-dried 25 mL round-bottom flask, dissolve benzyl 3-formyl-1H-indole-2-carboxylate (1.0 equiv, 1.0 mmol) and a 2-thiohydantoin derivative (1.1 equiv) in anhydrous ethanol (10 mL).

-

Catalysis : Add 3 drops of piperidine.

-

Causality: Piperidine acts as a mild organic base to deprotonate the active methylene of the thiohydantoin, generating the nucleophilic enolate required to attack the electrophilic C3-formyl group[4].

-

-

Reaction : Attach a reflux condenser and heat to 80 °C under nitrogen for 3 hours.

-

System Validation : Monitor via TLC (Hexanes:EtOAc 1:1). The reaction is self-validating through a dramatic visual shift: the starting material is consumed, and a highly conjugated, intensely yellow/orange aplysinopsin analogue precipitates directly out of the hot ethanol.

-

Isolation : Filter the hot mixture, wash the precipitate with cold ethanol, and dry under vacuum.

Protocol 3: Cascade Cyclization to Pyridazino[4,5-b]indoles

This protocol demonstrates the synergistic relationship between the C3-formyl and C2-benzyl ester groups to form rigid tricyclic scaffolds[2].

-

Preparation : Suspend benzyl 3-formyl-1H-indole-2-carboxylate (1.0 equiv, 1.0 mmol) in ethanol (10 mL) in a sealed reaction tube.

-

Reagent Addition : Add hydrazine hydrate (1.5 equiv).

-

Causality: Hydrazine acts as a bifunctional reagent. The primary amine first condenses with the C3-aldehyde to form a hydrazone intermediate. The secondary nitrogen of the newly formed hydrazone is now perfectly positioned spatially to attack the adjacent C2-benzyl ester. This intramolecular acyl substitution expels benzyl alcohol, driving the formation of the thermodynamically stable pyridazino[4,5-b]indole core[2].

-

-

Heating : Heat the mixture to 100 °C for 4 hours.

-

System Validation : The formation of the tricyclic core restricts molecular rotation, resulting in a highly crystalline product. Validate the success of the cascade via

NMR by confirming the complete disappearance of the benzyl

References

- Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKiCBpRDqBOjlA2ErF2A3WIynblDauQQPbhqMh3fsaF6JD3SE88bAz3uAPa3zbK2qsR_TTCFdEn4I8C3rElh0UUeezm4-ny1mNVz9sLI7F8bmapxWDnepnTrQzUcA-muIJxuNZXL19eIqzxzygUxa8IkCmRV9_CiCtK27hx7mHnRcO8TT_wsMRFQVfkU7WS0UqF3uTa4jSVCbhIwAOeYfbarFfcPTqzecLdlnkxyejbycUw95FKAxjnUnT9qZfyO2q5wdtz0zOS89ZtJ88r3-0K8fix4nSwewLIZxobuBurKUic-4D-onMrlrDnwxUx1BN-6xZGAy3IwHj]

- Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PubMed Central (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2vsRgGO-AS1GwdQpQ4s1H-9CfLJH74baFFiXCubm18RdfVE7h1WVFoit-pSe4T4n-EFViDQ-4608A0fbZ7VW6TxoIZ6YPKgP7QU42khjUePsR1YM3ltQHs7t_wx181d5wYxzrA3eMjs5bj8I=]

- Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. TÜBİTAK Academic Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvNnR3dCg0t_zuPM2MJUhoWq-eRQMG0oRwOuOjCHG9ez4Rz2HbS0N8zaoP0Qg_Y_sWRWDpdyN19Uo-SHHc_j0nuDd038AeX5Drj8JMOvhiXx1H8KR3vvuCtcM_0M2S9T6Mr-ozYoM1GGCFgbbylVZ8gDzpDhZEtqmRI9fr_rpQv9Pdr6dM-zBu]

- Safety Data Sheet - Combi-Blocks. Combi-Blocks.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnUxeT71ACfRcq4P3P3GDd-ADqkspIhenMHjJo2HtFZkl2Lwbz47k4pGfALwH14GHM4j3vfShz779dVPwkdcMhLJgBLKo476edtjVEnriqry18gq1iWgyVFQNmD22UvOw3fkSl3GBJ]

Sources

- 1. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. combi-blocks.com [combi-blocks.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

benzyl 3-formyl-1H-indole-2-carboxylate synthesis protocol

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Vilsmeier-Haack Formylation of Indole Carboxylates

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Vilsmeier-Haack formylation of indole carboxylates, a cornerstone reaction in synthetic organic chemistry for the preparation of valuable intermediates in pharmaceutical and materials science. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and discuss the critical parameters that influence its success.

Foundational Principles: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The process involves the use of a Vilsmeier reagent, an electrophilic iminium salt, to introduce a formyl group (-CHO) onto the substrate.[2] For indoles, this reaction typically occurs at the C3 position, which possesses the highest electron density, leading to the formation of indole-3-carboxaldehydes.[3][4] These products are crucial building blocks in the synthesis of a wide array of biologically active molecules.[5][6]

The Vilsmeier Reagent: Generation and Reactivity

The Vilsmeier reagent is a chloroiminium salt, most commonly generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[7][8] Other reagents like thionyl chloride or oxalyl chloride can also be employed.[8]

The formation of the Vilsmeier reagent is the critical first step. The oxygen atom of DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. Subsequent elimination of a chloride ion and rearrangement yields the highly electrophilic chloroiminium species, often referred to as the Vilsmeier reagent.[3] This reagent is a weaker electrophile than those used in Friedel-Crafts acylation, which is why the Vilsmeier-Haack reaction is generally most effective on electron-rich aromatic systems.[9]

Mechanism of Indole Formylation

The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich C3 position of the indole nucleus attacks the electrophilic carbon of the Vilsmeier reagent.[3] This results in the formation of a cationic intermediate, which then rearomatizes by losing a proton. The resulting iminium salt is subsequently hydrolyzed during the aqueous work-up to yield the final indole-3-carboxaldehyde product.[1][3]

Caption: Vilsmeier-Haack reaction mechanism on an indole carboxylate.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the Vilsmeier-Haack formylation of indole carboxylates. It is imperative that all manipulations are carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn.

In Situ Preparation of the Vilsmeier Reagent

Due to its moisture sensitivity, the Vilsmeier reagent is almost always prepared immediately before use.[7]

Materials:

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

-

Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Under an inert atmosphere, add anhydrous DMF to a round-bottom flask.

-

Cool the flask in an ice bath to 0 °C with vigorous stirring.[7]

-

Slowly add POCl₃ dropwise to the cooled DMF via the dropping funnel.[1] Caution: This addition is exothermic and should be carefully controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[7] The resulting solution is now ready for the formylation reaction.

Formylation of Indole Carboxylates

This general procedure can be adapted for various substituted indole carboxylates.

Materials:

-

Indole carboxylate substrate

-

Freshly prepared Vilsmeier reagent in DMF

-

Anhydrous DMF (if additional solvent is needed)

-

Reaction flask with a magnetic stir bar and condenser

-

Heating mantle or oil bath

-

Crushed ice

-

Saturated sodium bicarbonate solution or other suitable base

-

Organic solvent for extraction (e.g., ethyl acetate or DCM)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve the indole carboxylate substrate in anhydrous DMF in a separate reaction flask.

-

Slowly add the freshly prepared Vilsmeier reagent to the solution of the indole carboxylate at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to a temperature between 85-95 °C and maintain for several hours (typically 5-8 hours).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.[1]

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is alkaline.[1] Caution: This neutralization is exothermic.

-

The product will often precipitate as a solid. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.[1]

-

If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) multiple times.[1]

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.[1]

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.

Data Presentation: Reaction Parameters and Yields

The success of the Vilsmeier-Haack formylation is highly dependent on the substrate and reaction conditions. The following table summarizes typical conditions and reported yields for the formylation of various indole derivatives.

| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [1] |

| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [1] |

| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 88 | [1] |

| 6-Methylindole | POCl₃, DMF | 0 to 90 | 9 | 89 | [1] |

| Ethyl 1H-indole-2-carboxylate | POCl₃, DMF | N/A | N/A | N/A | [10] |

| Ethyl 5-halo-1H-indole-2-carboxylates | POCl₃, DMF | N/A | N/A | N/A | [10] |

Note: "N/A" indicates that specific quantitative data was not provided in the cited source, although the reaction was reported.

Applications in Drug Development

Formylated indole carboxylates are versatile intermediates in the synthesis of a wide range of pharmacologically active compounds. The introduction of the formyl group at the C3 position provides a reactive handle for further chemical transformations.

-

Synthesis of Bioactive Heterocycles: The aldehyde functionality can be readily converted into other functional groups or used in cyclization reactions to construct more complex heterocyclic systems. For instance, reaction with hydrazines can lead to pyridazino[4,5-b]indoles.[10]

-

Allosteric Modulators: Indole-2-carboxamides, which can be derived from formylated precursors, have been investigated as allosteric modulators for cannabinoid receptors.[11]

-

Antiviral Agents: Indole-2-carboxylic acid derivatives have shown promise as HIV-1 integrase strand transfer inhibitors.[12]

-

Anticancer Agents: The indole nucleus is a common scaffold in anticancer drug design, and functionalized indole-3-carboxaldehydes are key building blocks in this area.[5]

The ability to efficiently and selectively introduce a formyl group onto the indole carboxylate core via the Vilsmeier-Haack reaction is therefore of significant importance to medicinal chemists and drug development professionals.

Troubleshooting and Considerations

-

Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. All glassware should be flame-dried, and anhydrous solvents and reagents must be used to ensure optimal reagent formation and reaction yield.

-

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent decomposition.

-

Regioselectivity: While formylation of indoles typically occurs at the C3 position, substitution at other positions is possible depending on the existing substituents on the indole ring. For instance, if the C3 position is blocked, formylation may occur at the N1 position or on the benzene ring.

-

Work-up: The quenching and neutralization steps are crucial. Slow and controlled addition to ice and subsequent basification are necessary to manage the exothermicity and ensure the safe and efficient isolation of the product.

References

-

Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Retrieved from [Link]

-

Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (2023). Retrieved from [Link]

-

Pete, B., Szöllősy, Á., & Szokol, B. (2006). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. Journal of Heterocyclic Chemistry, 43, 1331. Retrieved from [Link]

-

Bastianelli, C., Cipiciani, A., Clementi, S., & Giulietti, G. (1981). The vilsmeier-haack formylation of 1,2,3-trimethylindole. Journal of Heterocyclic Chemistry, 18, 1275. Retrieved from [Link]

-

Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Retrieved from [Link]

-

Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its derivatives. Current Chemistry Letters, 2, 187-194. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Retrieved from [Link]

-

Afghan, A. A., & Aghapoor, K. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Application in the Synthesis of Some New Pyrazole Derivatives. Orient. J. Chem, 32(2). Retrieved from [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Azzouny, A. A. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 341(5), 302-310. Retrieved from [Link]

-

Abdel-Aziz, S. A., & Moustafa, A. H. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(1), 1-10. Retrieved from [Link]

-

Lu, D., et al. (2017). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 22(11), 1957. Retrieved from [Link]

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Retrieved from [Link]

-

Li, Y., et al. (2025). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ChemistrySelect, 10(48). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Sayah, B., et al. (2001). Highly Regioselective Vilsmeier−Haack Acylation of Hexahydropyrroloindolizine. The Journal of Organic Chemistry, 66(9), 3048-3052. Retrieved from [Link]

-

ChemWis. (2025, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydro- carbazole (Synthetic Studies on Indoles 52). Retrieved from [Link]

-

Ishizaki, M., et al. (1987). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, 1033-1041. Retrieved from [Link]

-

de Oliveira, R. N., et al. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Chemistry & Biodiversity, 20(11), e202300970. Retrieved from [Link]

-

ResearchGate. (n.d.). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved from [Link]

-

R Discovery. (n.d.). indole-carboxylate Research Articles. Retrieved from [Link]

-

New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2025). Retrieved from [Link]

-

MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. One moment, please... [chemistrysteps.com]

- 10. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

Advanced Applications of Benzyl 3-Formyl-1H-Indole-2-Carboxylate in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Notes and Experimental Protocols

Executive Summary & Structural Rationale

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on versatile, polyfunctional building blocks. Benzyl 3-formyl-1H-indole-2-carboxylate (CAS: 124156-40-7) stands out as a highly privileged intermediate. Its strategic value lies in its orthogonal reactivity profile , which features three distinct functional domains:

-

C3-Formyl Group: A highly electrophilic center primed for Knoevenagel condensations, Schiff base formations, and multicomponent reactions (MCRs)[1].

-

C2-Benzyl Ester: Serves a dual purpose. It provides a lipophilic protecting group during N-alkylation and acts as an excellent leaving group (expelling benzyl alcohol) during intramolecular cyclizations[2].

-

N1-Indole Amine: A weakly acidic site (pKa ~16.2) that, upon deprotonation, becomes a potent nucleophile for targeted N-alkylation, allowing for the fine-tuning of pharmacokinetic properties (e.g., lipophilicity and membrane permeability)[3].

This guide details the mechanistic rationale and validated protocols for utilizing this compound to synthesize three major classes of bioactive molecules: Pyridazino[4,5-b]indoles, Thiazolidinone-Indole hybrids, and Indole-Chalcones.

Application I: Synthesis of Pyridazino[4,5-b]indoles

Pyridazino[4,5-b]indoles are highly sought-after bioisosteres of

Mechanistic Insight

The reaction with hydrazine hydrate is a two-step cascade. First, the highly nucleophilic hydrazine attacks the sterically accessible C3-formyl group, forming an unstable hydrazone intermediate. Second, the terminal amine of the hydrazone attacks the adjacent C2-ester carbonyl. The choice of a benzyl ester over an ethyl ester is often advantageous here; the expelled benzyl alcohol has a high boiling point, preventing premature evaporation and maintaining a stable internal reaction temperature during reflux, driving the thermodynamically favored 6-membered ring closure[2].

Reaction pathway for the synthesis of Pyridazino[4,5-b]indol-4(5H)-ones via hydrazinolysis.

Protocol 1: Hydrazinolysis Workflow

Self-Validating System: This protocol utilizes solvent polarity shifts to drive product precipitation, ensuring high purity without column chromatography.

-

Initiation: Dissolve 1.0 equivalent (eq) of benzyl 3-formyl-1H-indole-2-carboxylate in absolute ethanol (0.2 M concentration). Causality: Ethanol fully solubilizes the starting ester but is a poor solvent for the highly polar, hydrogen-bonding target molecule.

-

Reagent Addition: Add 2.5 eq of hydrazine hydrate (80% aqueous solution) dropwise at room temperature. Stir for 30 minutes.

-

Cyclization: Elevate the temperature to reflux (78 °C) for 4–6 hours.

-

Validation (In-Process): Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The starting material (Rf ~0.6) will disappear, and a highly polar spot (Rf ~0.1) will form.

-

Isolation: Cool the mixture to 0 °C in an ice bath. The target pyridazino[4,5-b]indol-4(5H)-one will precipitate as a crystalline solid. Filter and wash with cold ethanol.

-

Quality Control (NMR): Confirm cyclization via

H NMR by the disappearance of the aldehyde proton (~10.5 ppm) and the benzyl CH

Application II: Multicomponent Synthesis of Thiazolidinone Hybrids

4-Thiazolidinones are privileged scaffolds known for inducing CYP450 enzymes (specifically CYP1A1 via AhR mRNA modulation) and exhibiting anticancer properties[4]. Benzyl 3-formyl-1H-indole-2-carboxylate is an ideal aldehyde donor for a one-pot, three-component cyclocondensation to generate these hybrids.

Mechanistic Insight

This reaction involves the condensation of the indole aldehyde, a primary amine (e.g., substituted aniline), and thioglycolic acid. The initial step is the formation of a Schiff base (imine). Because imine formation releases water, the reaction is reversible. By utilizing toluene and a Dean-Stark trap, water is azeotropically removed, forcing the equilibrium toward the imine. Subsequent nucleophilic attack by the thiol group of thioglycolic acid onto the imine carbon, followed by intramolecular amidation, yields the thiazolidinone ring[4].

One-pot three-component cyclocondensation yielding thiazolidinone-indole hybrids.

Protocol 2: One-Pot Cyclocondensation Workflow

-

Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 1.0 eq of benzyl 3-formyl-1H-indole-2-carboxylate and 1.0 eq of the target primary amine in dry toluene (0.1 M).

-

Imine Formation: Reflux the mixture for 2 hours until the theoretical volume of water is collected.

-

Thiol Addition: Cool the mixture slightly and add 1.2 eq of thioglycolic acid.

-

Cyclocondensation: Resume reflux for an additional 8–12 hours.

-

Validation (In-Process): The reaction is complete when water ceases to collect in the Dean-Stark trap.

-

Isolation & QC: Wash the organic layer with saturated NaHCO

to remove unreacted thioglycolic acid. Evaporate the toluene and recrystallize from ethanol.

Application III: Molecular Hybridization (Indole-Chalcones & Imidazolylalkylindoles)

Molecular hybridization merges two pharmacophores to combat drug resistance. By N-alkylating the indole core and subsequently performing a Claisen-Schmidt condensation on the C3-formyl group, researchers can synthesize indole-chalcones (potent antiproliferative agents targeting tubulin)[5] or imidazolylalkylindoles (antileishmanial agents)[3].

Workflow for synthesizing indole-chalcone hybrids via N-alkylation and Claisen-Schmidt condensation.

Protocol 3: N-Alkylation and Claisen-Schmidt Condensation

-

Deprotonation: Dissolve 1.0 eq of benzyl 3-formyl-1H-indole-2-carboxylate in anhydrous DMF at 0 °C. Slowly add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Causality: NaH quantitatively deprotonates the indole N-H, generating a highly reactive indolyl anion.

-

Alkylation: Add 1.2 eq of the alkyl halide (e.g., benzyl bromide) dropwise. Stir at room temperature for 2 hours. Quench with ice water and extract with EtOAc to isolate the N-alkylated intermediate[5].

-